![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 361166-99-6](/img/structure/B2486961.png)

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required and the mechanism of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and their mechanisms .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide:

Anticancer Activity

This compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its structure allows it to interact with specific cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. Research indicates that it can be particularly effective against breast and lung cancer cells by disrupting the cell cycle and inducing cell death .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis and death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It achieves this by blocking specific signaling pathways involved in the inflammatory response. This property is valuable for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

The compound has been found to possess antiviral properties, particularly against RNA viruses. It interferes with viral replication by inhibiting key enzymes required for the viral life cycle. This makes it a potential candidate for developing treatments for viral infections like influenza and hepatitis .

Neuroprotective Effects

Research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis. It achieves this by modulating oxidative stress pathways and enhancing the expression of neuroprotective proteins. This property is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, making it a potential candidate for anti-aging therapies and supplements .

Antidiabetic Potential

Preliminary studies indicate that this compound can improve insulin sensitivity and reduce blood glucose levels. It works by modulating insulin signaling pathways and enhancing glucose uptake in cells. This makes it a promising candidate for developing new treatments for diabetes .

Antimalarial Activity

The compound has shown efficacy against Plasmodium species, the parasites responsible for malaria. It disrupts the parasite’s life cycle by inhibiting key enzymes required for its survival. This makes it a potential candidate for developing new antimalarial drugs .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .

Mode of Action

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .

Biochemical Pathways

The action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .

Pharmacokinetics

They are also likely to bioaccumulate in aquatic organisms .

Result of Action

The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .

Safety and Hazards

Future Directions

properties

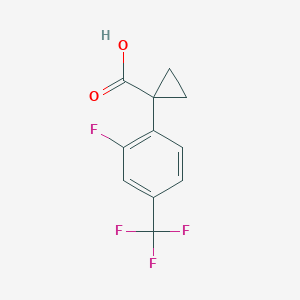

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPGBIYIKZKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)

![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)